3-Iodo-1H-indazole-5-carboxylicacidhydrochloride
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Overview
Description
3-Iodo-1H-indazole-5-carboxylic acid hydrochloride is a chemical compound that belongs to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. This specific compound is characterized by the presence of an iodine atom at the 3-position and a carboxylic acid group at the 5-position of the indazole ring, with the hydrochloride salt form enhancing its solubility and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-1H-indazole-5-carboxylic acid hydrochloride typically involves the iodination of an indazole precursor. One common method includes the reaction of 1H-indazole-5-carboxylic acid with iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization and chromatography is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-Iodo-1H-indazole-5-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the iodine atom or other functional groups.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 3-azido-1H-indazole-5-carboxylic acid, while coupling reactions can produce biaryl derivatives .
Scientific Research Applications
3-Iodo-1H-indazole-5-carboxylic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indazole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the design of kinase inhibitors and other therapeutic agents.
Industry: Utilized in the production of specialty chemicals and advanced materials
Mechanism of Action
The mechanism of action of 3-Iodo-1H-indazole-5-carboxylic acid hydrochloride is not fully understood, but it is believed to interact with specific molecular targets and pathways. The iodine atom and carboxylic acid group may play crucial roles in binding to enzymes or receptors, modulating their activity. Further research is needed to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-1H-indazole-5-carboxylic acid
- 3-Chloro-1H-indazole-5-carboxylic acid
- 3-Fluoro-1H-indazole-5-carboxylic acid
Uniqueness
3-Iodo-1H-indazole-5-carboxylic acid hydrochloride is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity compared to other halogenated indazole derivatives. The iodine atom’s larger size and higher polarizability can enhance interactions with biological targets, potentially leading to improved efficacy in certain applications .
Properties
Molecular Formula |
C8H6ClIN2O2 |
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Molecular Weight |
324.50 g/mol |
IUPAC Name |
3-iodo-2H-indazole-5-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C8H5IN2O2.ClH/c9-7-5-3-4(8(12)13)1-2-6(5)10-11-7;/h1-3H,(H,10,11)(H,12,13);1H |
InChI Key |
LHRJYNLYYLOJJF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NNC(=C2C=C1C(=O)O)I.Cl |
Origin of Product |
United States |
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